molecular formula C21H22N2O2 B11340472 3-butoxy-N-(2-methylquinolin-8-yl)benzamide

3-butoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11340472
M. Wt: 334.4 g/mol
InChI Key: ZBSIMXQWEKFHGE-UHFFFAOYSA-N
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Description

3-butoxy-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to the benzamide moiety and a 2-methylquinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 2-methylquinolin-8-amine with 3-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the quinoline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or quinolines.

Scientific Research Applications

3-butoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both a butoxy group and a 2-methylquinolin-8-yl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-butoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C21H22N2O2/c1-3-4-13-25-18-9-5-8-17(14-18)21(24)23-19-10-6-7-16-12-11-15(2)22-20(16)19/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

ZBSIMXQWEKFHGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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